4-Methoxynicotinonitrile
Overview
Description
4-Methoxynicotinonitrile is an organic compound with the molecular formula C₇H₆N₂O. It is a derivative of nicotinonitrile, characterized by the presence of a methoxy group at the fourth position of the pyridine ring.
Mechanism of Action
Mode of Action
Like other nitriles, it may undergo metabolism in the body to produce cyanide, which can inhibit cellular respiration
Biochemical Pathways
The biochemical pathways affected by 4-Methoxynicotinonitrile are currently unknown. Given the compound’s structure, it may potentially interact with a variety of biochemical pathways. Without specific information about its biological targets, it is difficult to predict which pathways might be affected
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific information about its biological targets and mode of action, it is difficult to predict the specific molecular and cellular effects of this compound
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Without specific information about its biological targets and mode of action, it is difficult to predict how these factors might influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxynicotinonitrile can be synthesized through a multi-step process involving the Dimroth rearrangement. One common method involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate. This reaction typically yields nicotinonitrile derivatives in fair to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as condensation reactions, nucleophilic substitutions, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitrile group to an amine or other reduced forms.
Substitution: This reaction can replace the methoxy group or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines .
Scientific Research Applications
4-Methoxynicotinonitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Methoxynicotinonitrile: Similar structure but with the methoxy group at the second position.
5-Methoxynicotinonitrile: Similar structure but with the methoxy group at the fifth position.
4-Iodo-5-methoxynicotinonitrile: Contains an additional iodine atom at the fourth position.
Uniqueness
4-Methoxynicotinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and properties. The position of the methoxy group can affect the compound’s electronic distribution and steric interactions, leading to distinct chemical behaviors and applications .
Properties
IUPAC Name |
4-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-2-3-9-5-6(7)4-8/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVZZFXJASCNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373134 | |
Record name | 4-Methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74133-20-3 | |
Record name | 4-Methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-nicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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